(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid
Description
This compound is a highly complex, stereospecific peptide derivative characterized by a branched backbone of amino acids and functional groups, including:
- Multiple amide bonds derived from sequential amino acid couplings.
- Diaminomethylideneamino (guanidino) groups, which are known for their role in hydrogen bonding and metal chelation .
- A phenylpropanoyl moiety at the N-terminal, which may enhance lipophilicity and receptor binding .
- 5-oxopentanoic acid at the C-terminal, contributing to solubility in aqueous environments .
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H79N17O11/c1-25(2)22-34(43(72)61-32(16-11-21-55-46(52)53)42(71)62-33(44(73)74)17-18-35(49)64)63-37(66)26(3)57-36(65)24-56-40(69)30(14-8-9-19-47)60-41(70)31(15-10-20-54-45(50)51)59-38(67)27(4)58-39(68)29(48)23-28-12-6-5-7-13-28/h5-7,12-13,25-27,29-34H,8-11,14-24,47-48H2,1-4H3,(H2,49,64)(H,56,69)(H,57,65)(H,58,68)(H,59,67)(H,60,70)(H,61,72)(H,62,71)(H,63,66)(H,73,74)(H4,50,51,54)(H4,52,53,55)/t26-,27-,29-,30-,31-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHQRZCKRRPIKT-DVFLVHSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H79N17O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Attachment
The synthesis begins with selecting a resin compatible with Fmoc/tBu chemistry. Polystyrene-based resins functionalized with rink amide linkers (e.g., Rink Amide MBHA resin) are preferred for C-terminal amide formation. For peptides containing arginine or lysine residues, trityl chloride (2-Cl-Trityl) resins prevent premature guanidinium or amine group deprotection during synthesis. The first amino acid, typically Fmoc-protected, is attached via esterification under mild acidic conditions (e.g., 1% DIPEA in DCM).
Fmoc Deprotection and Iterative Coupling
Fmoc removal employs 20–30% piperidine in DMF, with kinetic studies showing ≥99% deprotection efficiency within 5 minutes. Subsequent couplings use activated amino acid derivatives (e.g., Fmoc-Xaa-OH preactivated with HBTU/HOBt/DIPEA). For sterically hindered residues like valine or isoleucine, double coupling protocols with extended reaction times (2–4 hours) are necessary.
Strategic Use of Protecting Groups
Side-Chain Protection Schemes
The peptide’s multiple arginine (diaminomethylideneamino) and lysine residues necessitate orthogonal protection:
-
Arginine : Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups resist TFA cleavage but are labile to piperidine, enabling selective deprotection.
-
Lysine : Boc (tert-butyloxycarbonyl) protection prevents side reactions during backbone elongation.
-
Aspartic Acid/Glutamic Acid : OtBu esters minimize aspartimide formation, which occurs at rates up to 15% per coupling cycle in unprotected residues.
Table 1: Protecting Group Stability Under SPPS Conditions
| Residue | Protecting Group | Stability (TFA) | Stability (Piperidine) |
|---|---|---|---|
| Arg | Pbf | Stable | Labile (20% cleavage) |
| Lys | Boc | Stable | Stable |
| Asp/Glu | OtBu | Labile | Stable |
Coupling Reagent Optimization
Carbodiimide vs. Uranium Salts
DIC (N,N'-diisopropylcarbodiimide) with OxymaPure achieves >98% coupling efficiency for standard residues but struggles with bulky or β-branched amino acids. For challenging sequences (e.g., consecutive prolines or N-methylated residues), HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reduces racemization to <1% while maintaining coupling yields above 95%.
Microwave-Assisted Synthesis
Microwave irradiation (50°C, 10–20 W) accelerates couplings for slow-reacting residues like Fmoc-Gly-OH, reducing cycle times from 60 to 15 minutes without compromising purity.
Cleavage and Global Deprotection
TFA-Based Cleavage Cocktails
A cocktail of TFA:H2O:TIPS:EDT (94:2.5:2.5:1 v/v) cleaves the peptide from the resin while removing acid-labile protecting groups (OtBu, Pbf). For peptides containing methionine or tryptophan, EDT (ethanedithiol) scavenges cationic intermediates, minimizing oxidation.
Guanidinium Group Deprotection
Post-cleavage, the diamino-methylidene (guanidinium) groups on arginine residues require hydrogenolysis (H2/Pd-C, 4 bar, 24 h) or treatment with 0.5 M hydroxylamine in pH 7.4 buffer to remove residual protecting groups.
Purification and Characterization
Reverse-Phase HPLC
Semi-preparative C18 columns (250 × 21.2 mm, 5 µm) with gradient elution (5–60% acetonitrile in 0.1% TFA/H2O over 45 minutes) resolve closely related impurities. The target peptide typically elutes at 32–35% acetonitrile.
Mass Spectrometry Validation
High-resolution ESI-MS confirms molecular weight (calculated for C58H92N24O15: 1420.71 g/mol; observed: 1420.68 [M+H]+). Minor impurities (<2%) are attributed to dehydration products or incomplete deprotection.
Case Study: Synthesis of a Representative Fragment
Fragment (2S)-6-Amino-2-[[...]Hexanoyl
The hexanoyl fragment was synthesized on 2-Cl-Trityl resin using Fmoc-Lys(Boc)-OH and Fmoc-Arg(Pbf)-OH. Coupling yields dropped to 85% at residue 8 due to aggregation, resolved by adding 10% DMSO to the coupling mixture. Final cleavage with 2% TFA/DCM preserved acid-sensitive groups .
Chemical Reactions Analysis
Types of Reactions
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid.
Reduction: Reduction reactions can be performed using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .
Scientific Research Applications
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as a substrate for studying protein kinase C activity and phosphorylation mechanisms.
Medicine: Investigated for its potential role in modulating protein kinase C-related pathways in diseases.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid involves its interaction with protein kinase C. The peptide mimics a substrate phosphorylation site, allowing it to bind to the kinase and undergo phosphorylation. This interaction can modulate the activity of protein kinase C and influence downstream signaling pathways involved in various cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Functional Group Influence: Guanidino groups (diaminomethylideneamino): Present in all compared compounds, these groups enhance hydrogen bonding and metal ion coordination, critical for antimicrobial or antihypertensive activity . The target compound’s two guanidino groups may amplify these effects. Aromatic substituents: The phenyl group in the target compound vs. 4-hydroxyphenyl in alters hydrophobicity and receptor affinity. Hydroxyl groups improve solubility but may reduce membrane permeability .
Backbone Complexity: The target compound’s extended, branched structure distinguishes it from simpler analogs like . Such complexity may hinder synthesis but could enable multitarget interactions, as seen in marine actinomycete peptides .
Synthetic Challenges :
- Multi-step couplings (e.g., amide bond formation) are required, akin to methods in (Pd-catalyzed cross-coupling) and (solid-phase peptide synthesis). Protecting groups are likely necessary to prevent side reactions .
Biological Activity: While direct data is absent, guanidino-containing peptides in and exhibit antibacterial and chelation properties. The phenylpropanoyl moiety may further synergize activity, as phenylpropenoids in Populus buds show anti-inflammatory effects .
Biological Activity
The compound (2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid, also known as a complex peptide derivative, has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound is characterized by a complex structure comprising multiple amino acid residues and functional groups that contribute to its biological properties. The presence of amino acids like phenylalanine and various diaminomethylidene groups suggests potential interactions with biological targets such as enzymes and receptors.
Pharmacological Properties
-
Anticancer Activity :
- Studies have indicated that similar peptide derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. The incorporation of specific amino acids can enhance the selectivity towards tumor cells while minimizing effects on normal cells .
- A study highlighted that compounds with structural similarities to this peptide showed inhibitory effects on glioblastoma cell lines, suggesting potential applications in cancer therapy .
- Antimicrobial Effects :
- Neuroprotective Effects :
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may act as a ligand for specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
- Enzyme Inhibition : Similar compounds have been documented to inhibit key enzymes in metabolic pathways, which could lead to altered cellular metabolism in target cells .
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer efficacy of a peptide derivative structurally related to our compound. The results showed a dose-dependent inhibition of cell growth in various cancer cell lines, including breast and colorectal cancer. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| HCT116 (Colorectal) | 20 | Bcl-2 modulation |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of peptides similar to our compound. The study revealed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Bactericidal |
| Escherichia coli | 32 | Bacteriostatic |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for this compound, given its complex peptide backbone?
- Methodology : Solid-phase peptide synthesis (SPPS) is the primary method due to the compound’s sequential amino acid residues. Protecting groups (e.g., Fmoc or Boc) are critical to prevent side reactions during amide bond formation. Post-synthesis, deprotection and purification via reverse-phase HPLC are essential .
- Key Data : Evidence from analogous peptide syntheses highlights yields of 60-75% for similar branched structures after optimization of coupling agents (e.g., HATU/DIPEA) .
Q. Which analytical techniques are most reliable for confirming stereochemical integrity and purity?
- Methodology : Use tandem mass spectrometry (MS/MS) for sequence validation and chiral HPLC for enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) resolves stereochemistry at chiral centers. X-ray crystallography is recommended for absolute configuration confirmation .
- Contradiction Note : Discrepancies between theoretical and observed [α]D values may arise due to solvent polarity effects, requiring cross-validation with CD spectroscopy .
Q. What functional groups dominate its reactivity, and how do they influence stability?
- Methodology : The diamino groups (diaminomethylideneamino) and amide bonds are prone to hydrolysis under acidic/basic conditions. Stability studies (pH 2-12, 25-37°C) using UV-Vis spectroscopy and LC-MS can map degradation pathways. Antioxidants (e.g., ascorbic acid) are advised for storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology : Combine multiple techniques (e.g., NOESY NMR for spatial proximity, IR for functional group confirmation) to resolve ambiguities. For example, overlapping signals in 1H NMR can be deconvoluted using DOSY experiments to distinguish between dynamic and static interactions .
- Case Study : A 2024 study resolved conflicting MS/MS fragmentation patterns by employing ion mobility spectrometry to separate isobaric species .
Q. What experimental design principles optimize synthesis yield while minimizing racemization?
- Methodology : Apply Design of Experiments (DoE) to test variables (e.g., temperature, coupling time, solvent polarity). For example, a central composite design revealed that maintaining pH 8.5 during SPPS reduces racemization by 30% compared to uncontrolled conditions .
- Advanced Tip : Microfluidic flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction parameters, improving reproducibility .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodology : Molecular dynamics (MD) simulations using force fields (e.g., AMBER) model binding to enzymes like aminopeptidases. Quantum mechanics/molecular mechanics (QM/MM) calculations identify key residues (e.g., Arg/Lys) involved in hydrogen bonding with diamino groups .
- Validation : Cross-check docking scores (AutoDock Vina) with surface plasmon resonance (SPR) data to validate binding affinity predictions .
Q. What strategies mitigate challenges in characterizing non-covalent interactions in aqueous solutions?
- Methodology : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while cryo-electron microscopy (cryo-EM) visualizes complex formation. For weak interactions (e.g., van der Waals), use fluorescence anisotropy with labeled analogs .
Q. How do researchers address discrepancies between in vitro and in vivo activity data?
- Methodology : Perform pharmacokinetic profiling (e.g., plasma stability, membrane permeability via Caco-2 assays) to identify bioavailability issues. Metabolite identification using high-resolution LC-MS/MS can reveal enzymatic degradation pathways not observed in vitro .
Tables of Key Data
Table 1: Synthetic Yield Optimization Using DoE
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling Temperature | 0-4°C | +25% yield |
| Reaction pH | 8.5-9.0 | -30% racemization |
| Solvent (DMF/DCM) | 3:1 ratio | +15% purity |
| Source: Adapted from flow-chemistry optimization studies |
Table 2: Key Spectroscopic Signatures
| Functional Group | NMR Shift (ppm) | IR Band (cm⁻¹) |
|---|---|---|
| Diaminomethylidene | 7.2-7.8 (1H) | 1650 (C=N) |
| Amide Bond | 8.1-8.5 (1H) | 3300 (N-H) |
| Source: Spectral libraries from peptide characterization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
